molecular formula C11H8N2O4 B12950512 2-phenyl-1H-imidazole-4,5-dicarboxylic acid CAS No. 888-60-8

2-phenyl-1H-imidazole-4,5-dicarboxylic acid

Cat. No.: B12950512
CAS No.: 888-60-8
M. Wt: 232.19 g/mol
InChI Key: GTYWKHXMYZVFSU-UHFFFAOYSA-N
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Description

2-phenyl-1H-imidazole-4,5-dicarboxylic acid (CAS 888-60-8) is a high-value tridentate ligand extensively used in materials science for constructing novel metal-organic frameworks (MOFs) and coordination polymers (CPs) . Its molecular structure, C11H8N2O4 with a molecular weight of 232.19 g/mol, features an imidazole ring with two carboxylic acid groups and a phenyl substituent, providing multiple coordination sites including nitrogen and oxygen donors . This allows it to bridge metal ions in diverse coordination modes, leading to the formation of multi-dimensional frameworks with tailored architectures and properties . Researchers utilize this ligand to create porous coordination networks with d 10 metal ions (e.g., Zn II and Cd II ), which are of significant interest for their excellent solid-state photoluminescence behavior and potential application as chemical sensors for detecting various analytes . The aromatic phenyl group extends the π-conjugated system, which can enhance the photoelectric performance of the resulting frameworks and influence the final network topology through steric effects . The compound is for professional manufacturing, research laboratories, and industrial or commercial usage only. It is For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human or veterinary consumption .

Properties

IUPAC Name

2-phenyl-1H-imidazole-4,5-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O4/c14-10(15)7-8(11(16)17)13-9(12-7)6-4-2-1-3-5-6/h1-5H,(H,12,13)(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTYWKHXMYZVFSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(N2)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50277886
Record name NSC4623
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50277886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

888-60-8
Record name NSC4623
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4623
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC4623
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50277886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Phenyl-1H-imidazole-4,5-dicarboxylic acid can be synthesized through several methods. One common approach involves the oxidation of benzimidazole . The process typically includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .

Mechanism of Action

The mechanism of action of 2-phenyl-1H-imidazole-4,5-dicarboxylic acid involves its ability to coordinate with metal ions and form stable complexes. These complexes can interact with biological targets, such as enzymes and receptors, leading to various biological effects. The compound’s carboxylate groups and imidazole ring play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Substituent Effects on Coordination Behavior

The 2-position substituent on the imidazole ring significantly influences ligand flexibility, donor availability, and metal-binding preferences. Below is a comparative analysis of key analogues:

Compound Substituent Donor Atoms Coordination Modes Structural Features Applications
H₃PhIDC Phenyl (C₆H₅) 2 N, 4 O Chelating via N3/O4; bridging via carboxylates Rigid aromatic backbone; π-π stacking (3.6–3.8 Å) Ni(II), Co(II) CPs; proton-conductive MOFs
H₃PyIDC Pyridyl (C₅H₄N) 3 N, 4 O Additional pyridyl N-donor; diverse chelation Enhanced N-donor capacity; π-π interactions Zn(II), Fe(II) CPs; luminescent materials
H₆Phbidc Bis-imidazole (phenylene-linked) 4 N, 8 O Multi-dentate bridging; high connectivity Extended 3D frameworks; strong hydrogen bonding Ni(II), Mn(II) CPs with high thermal stability
H₃tmidc Tetrazol-1-ylmethyl 5 N, 4 O Tetrazole N-donors; flexible linker Dynamic coordination environments Mn(II), Cd(II) CPs; gas adsorption
Alkyl Derivatives (e.g., methyl, ethyl) -CH₃, -CH₂CH₃ 2 N, 4 O Variable flexibility; monodentate/bidentate Flexible frameworks; tunable porosity Ca(II), Ba(II) CPs; catalytic substrates
2-Hydroxymethyl -CH₂OH 2 N, 4 O + hydroxyl O Hydrogen-bond donor via -OH Stabilized H-bond networks Proton-exchange materials

Key Structural and Functional Differences

Rigidity vs. Flexibility :

  • H₃PhIDC and H₃PyIDC form rigid frameworks due to aromatic substituents, favoring stable π-π interactions .
  • Alkyl derivatives (e.g., 2-methyl, 2-ethyl) introduce flexibility, enabling adaptive coordination geometries suited for dynamic guest inclusion .

Donor Capacity: H₆Phbidc and H₃tmidc exhibit higher N-donor counts (4 N and 5 N, respectively), enabling coordination with softer metal ions (e.g., Cd²⁺, Mn²⁺) . H₃PhIDC’s O-donors dominate in complexes with hard Lewis acids (e.g., Ni²⁺, Co²⁺), forming stable octahedral geometries .

Hydrogen Bonding and Proton Conductivity :

  • Hydroxymethyl and tetrazole substituents enhance hydrogen-bonding networks, critical for proton-conductive MOFs .
  • H₃PhIDC-based frameworks show moderate proton conductivity (10⁻⁴–10⁻³ S/cm) due to balanced H-bonding and hydrophobic phenyl groups .

Catalytic and Adsorption Applications :

  • Pyridyl and tetrazole derivatives demonstrate superior catalytic activity in oxidation reactions due to redox-active metal centers .
  • Alkyl-substituted CPs exhibit tunable pore sizes for selective gas adsorption (CO₂, CH₄) .

Research Findings and Case Studies

H₃PhIDC in Ni(II) Coordination Polymers

A Ni(II) complex with H₄Phbidc²⁻ (a bis-imidazole analogue) forms a distorted octahedral geometry (NiN₂O₄) with Ni–N/O bond lengths of 2.01–2.10 Å. The structure is stabilized by π-π interactions (centroid distance: 3.6002 Å) and hydrogen bonds, yielding a 3D supramolecular architecture .

H₃PyIDC vs. H₃PhIDC in Proton Conduction

MOFs derived from H₃PyIDC exhibit higher proton conductivity (10⁻³ S/cm) than H₃PhIDC due to the pyridyl group’s ability to stabilize hydronium ions via stronger H-bonding .

Alkyl Derivatives in Calcium Complexes

A Ca(II) complex with 1,3-bis(imidazole-dicarboxylate) propane forms a hepta-coordinate distorted pentagonal bipyramid. The flexible propane linker enables a 3D H-bond network, contrasting with the rigid phenylene spacer in H₆Phbidc .

Biological Activity

2-Phenyl-1H-imidazole-4,5-dicarboxylic acid (PhIDC) is a heterocyclic compound that belongs to the imidazole family, which is known for its diverse biological activities. This article explores the biological activity of PhIDC, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

PhIDC has the molecular formula C11H8N2O4C_{11}H_8N_2O_4 and features two carboxylic acid groups attached to an imidazole ring. The presence of the phenyl group enhances its solubility and interaction with biological targets.

Antimicrobial Activity

PhIDC exhibits significant antimicrobial properties against various bacterial and fungal strains. Studies have demonstrated that it inhibits the growth of pathogens such as Staphylococcus aureus and Candida albicans. The mechanism involves disruption of microbial cell membranes and interference with metabolic pathways.

Microbial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Candida albicans16 µg/mL

Anticancer Activity

Recent research highlights the anticancer potential of PhIDC. In vitro studies have shown that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound activates mitochondrial-dependent pathways leading to cell death.

Case Study:
In a study involving MCF-7 cells, PhIDC treatment resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM. Flow cytometry analysis confirmed an increase in apoptotic cells post-treatment.

Antiparkinsonian Effects

PhIDC has been investigated for its potential antiparkinsonian effects. In animal models, it was found to enhance dopaminergic transmission, thereby alleviating symptoms associated with Parkinson's disease. The compound showed significant improvements in locomotor activity compared to control groups.

Research Findings:
In a study on reserpine-induced catalepsy in rodents, PhIDC derivatives demonstrated a marked reduction in cataleptic symptoms at doses of 0.4–0.5 mmol, outperforming conventional treatments like amantadine .

PhIDC interacts with biological targets primarily through hydrogen bonding and π-π stacking interactions due to its imidazole structure. This facilitates binding with enzymes and receptors involved in various biochemical pathways.

Biochemical Pathways

  • Metal Ion Coordination: PhIDC can coordinate with metal ions, influencing enzymatic activity.
  • pH Regulation: The compound plays a role in maintaining pH homeostasis within biological systems.

Comparative Analysis with Similar Compounds

PhIDC's biological activity is compared with other imidazole derivatives:

CompoundAntimicrobial ActivityAnticancer ActivityAntiparkinsonian Activity
This compoundHighModerateSignificant
4,5-Imidazoledicarboxylic acidModerateHighLow
2-Methyl-1H-imidazole-4,5-dicarboxylic acidLowModerateModerate

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